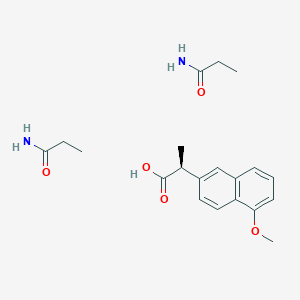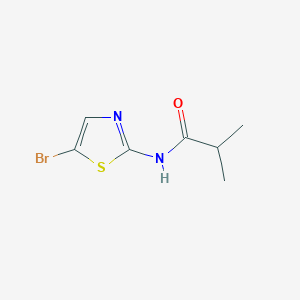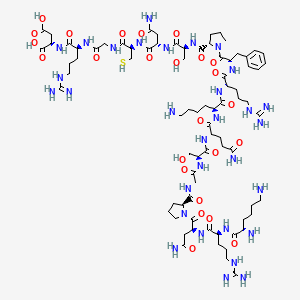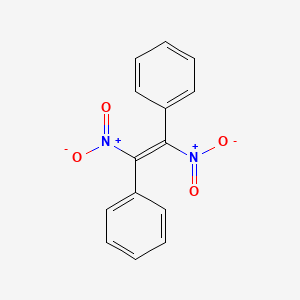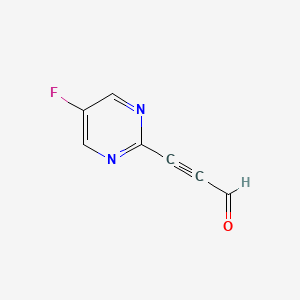
3-(5-Fluoro-2-pyrimidinyl)-2-propynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoro-2-pyrimidinyl)-2-propynal is a chemical compound that features a fluorinated pyrimidine ring attached to a propynal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-pyrimidinyl)-2-propynal typically involves the introduction of a fluorine atom into the pyrimidine ring followed by the attachment of the propynal group. One common method involves the fluorination of a pyrimidine precursor using a fluorinating agent such as Selectfluor. The resulting fluorinated pyrimidine is then subjected to a Sonogashira coupling reaction with a propargyl aldehyde to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Fluoro-2-pyrimidinyl)-2-propynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(5-Fluoro-2-pyrimidinyl)-2-propynoic acid.
Reduction: 3-(5-Fluoro-2-pyrimidinyl)-2-propynol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Fluoro-2-pyrimidinyl)-2-propynal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoro-2-pyrimidinyl)-2-propynal involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target. Additionally, the propynal group can participate in covalent bonding with nucleophilic residues in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Fluoro-2-pyrimidinyl)-2-propynol: A reduced form of the compound with an alcohol group instead of an aldehyde.
3-(5-Fluoro-2-pyrimidinyl)-2-propynoic acid: An oxidized form with a carboxylic acid group.
3-(5-Fluoro-2-pyrimidinyl)-2-propynylamine: A substituted derivative with an amine group.
Uniqueness
3-(5-Fluoro-2-pyrimidinyl)-2-propynal is unique due to its combination of a fluorinated pyrimidine ring and a propynal group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block further highlight its uniqueness .
Propriétés
Formule moléculaire |
C7H3FN2O |
|---|---|
Poids moléculaire |
150.11 g/mol |
Nom IUPAC |
3-(5-fluoropyrimidin-2-yl)prop-2-ynal |
InChI |
InChI=1S/C7H3FN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h3-5H |
Clé InChI |
NYMVGQGTGPGBKK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C#CC=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


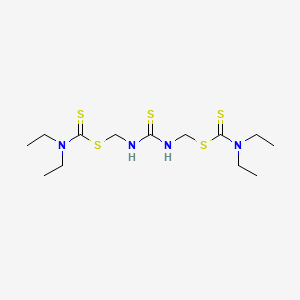
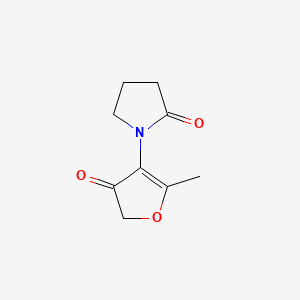
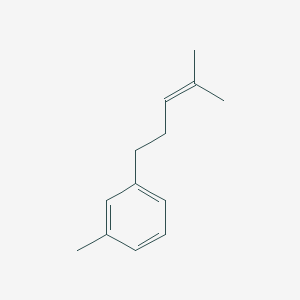
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)

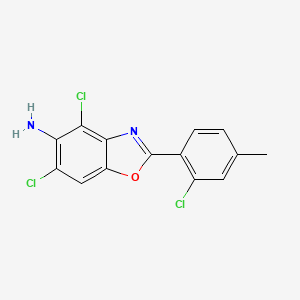
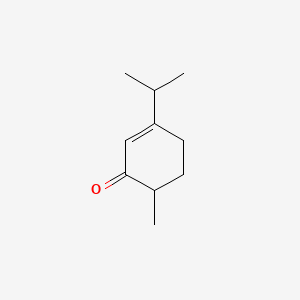
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)

